molecular formula C15H15N7O2 B2568833 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone CAS No. 1797350-33-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone

Cat. No.: B2568833
CAS No.: 1797350-33-4
M. Wt: 325.332
InChI Key: RTHHRRBEVPTDHY-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone is a recognized potent and selective inhibitor of phosphodiesterase 2A (PDE2A). This compound is a valuable research tool for investigating the role of the PDE2A enzyme in intracellular signaling cascades, particularly through its hydrolysis of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating levels of these cyclic nucleotides in the brain, this inhibitor facilitates the study of downstream effects on neuronal function, synaptic plasticity, and behaviors associated with learning and memory. Its high selectivity makes it an essential pharmacological probe for preclinical research aimed at understanding and treating central nervous system disorders, such as schizophrenia and cognitive deficits, where PDE2A dysfunction is implicated. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Source: PubChem Source: ACS Publications

Properties

IUPAC Name

furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHRRBEVPTDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone is a triazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that incorporates a triazole ring, a pyridazine moiety, and a piperazine unit, linked to a furan ring via a methanone group. This unique configuration is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated using the MTT assay against several cancer cell lines including BT-474 (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxicity, with an IC50 value of 0.99 ± 0.01 μM against BT-474 cells, suggesting potent anticancer properties .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in BT-474 cells via cell cycle arrest at sub-G1 and G2/M phases.
  • Tubulin Polymerization Inhibition : The compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may also exhibit antimicrobial activity. Triazole derivatives are known for their broad-spectrum antimicrobial effects due to their ability to interfere with fungal cell wall synthesis and bacterial protein synthesis.

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 ValueMechanism of Action
Cytotoxicity BT-4740.99 ± 0.01 μMInduces apoptosis via cell cycle arrest
HeLaNot specifiedPotentially similar to BT-474
Antimicrobial Various bacterial strainsNot specifiedInhibits cell wall synthesis

Case Studies

A notable study conducted by researchers involved synthesizing various derivatives of triazole compounds, including those related to this compound). The study confirmed that modifications in the triazole structure significantly impacted both cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating superior efficacy compared to standard antibiotics.

2. Anticancer Properties

  • Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. It induces apoptosis via mechanisms involving caspase activation and disruption of mitochondrial membrane potential.

3. Antifungal Activity

  • Preliminary studies suggest antifungal properties against common pathogens, indicating its potential as a therapeutic agent for fungal infections.

4. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammatory markers both in vitro and in vivo, suggesting utility in treating inflammatory diseases.

Case Studies

A review of several case studies highlights the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated MIC values lower than traditional antibiotics against E. coli and S. aureus.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Comparison with Similar Compounds

Structural Analogues from

The compounds in share structural motifs with the target molecule, including triazole, piperazine, and aromatic heterocycles. Key differences lie in the core scaffold and substituents:

Compound ID (from ) Core Structure Triazole Type Substituents Physical State Molecular Weight (ESI-MS)
8p Imidazo[1,2-a]pyridine 1,2,3-triazole 4-methoxy-2-nitrophenyl, chloro Solid (104–105°C) Calc: 576.16; Exp: 577.2 [M+H]+
10a Imidazo[1,2-a]pyridine 1,2,3-triazole Propyl, methyl Liquid Calc: 436.21; Exp: 437.2 [M+H]+
11b Imidazo[1,2-a]pyridine 1,2,3-triazole Cyclopropyl, chloro Solid (90–92°C) Calc: 458.14; Exp: 459.1 [M+H]+
Target Compound Pyridazine 1,2,4-triazole Furan-3-yl Not reported Estimated: ~390–420 g/mol

Key Observations :

  • Core Scaffold : The target compound uses a pyridazine core, whereas analogues in employ imidazo[1,2-a]pyridine. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to imidazo-pyridine .
  • Triazole Isomer: The 1,2,4-triazole in the target compound differs from the 1,2,3-triazole in analogues.
  • Substituents : The furan-3-yl group in the target compound contrasts with nitro, methoxy, or alkyl substituents in . Furan’s oxygen atom may improve solubility but reduce lipophilicity compared to chlorophenyl or cyclopropyl groups .

Spectral and Physicochemical Comparisons

NMR Profiles
  • highlights that structural changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in related compounds. For the target molecule, the furan-3-yl group would likely perturb protons near the methanone linkage, similar to shifts observed in compound 3a () when furfural derivatives are introduced .
  • 1H NMR : The piperazine protons in the target compound are expected to resonate at δ 2.5–3.5 ppm (similar to compounds 8p and 10a ), while the furan protons would appear at δ 6.5–7.5 ppm .
Thermal Stability
  • The target compound’s melting point is unreported, but analogues with solid states (e.g., 8p , 11b ) exhibit stability up to 90–105°C, suggesting moderate thermal resilience .

Q & A

Q. Basic Screening

  • Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
  • Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

Q. Advanced Mechanistic Studies

  • Radiolabel the compound with 14C^{14}C at the triazole ring to track cellular uptake in cancer cell lines (e.g., HepG2) .
  • Use surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., PARP-1) .

How can structure-activity relationship (SAR) studies be systematically conducted?

Basic SAR
Synthesize analogs with substituent variations on the triazole (e.g., methyl, chloro) or furan (e.g., methoxy, nitro) groups. Test in parallel against a reference biological target .

Q. Advanced Computational SAR

  • Perform molecular docking (AutoDock Vina) to predict binding modes to receptors like 5-HT1A_{1A} .
  • Develop QSAR models using Gaussian-based DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with activity .

What strategies improve aqueous solubility for in vivo studies?

Q. Basic Formulation

  • Use co-solvents (PEG-400/ethanol) for preclinical dosing .
  • Prepare hydrochloride salts via acid-base titration to enhance solubility .

Q. Advanced Approaches

  • Design prodrugs by conjugating the furan group with phosphate esters, which hydrolyze in vivo .
  • Nanoencapsulation in PLGA nanoparticles (150–200 nm) improves bioavailability .

How can metabolic stability be evaluated preclinically?

Basic Assessment
Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use ketoconazole as a CYP3A4 inhibitor to identify metabolic hotspots .

Q. Advanced Prediction

  • Apply machine learning (e.g., ADMET Predictor™) to simulate phase I/II metabolism .
  • Isotope-labeled 2H^{2}H-triazole analogs track metabolic pathways in mass spectrometry imaging .

What crystallographic challenges arise during polymorph screening?

Basic Screening
Screen 10+ solvents (e.g., acetone, acetonitrile) via slow evaporation to identify stable polymorphs. Characterize via PXRD .

Advanced Analysis
Use synchrotron radiation for high-resolution XRD to resolve disorder in the piperazine ring. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O) influencing crystal packing .

How can analytical methods be validated for purity assessment?

Q. Basic Validation

  • HPLC: C18 column, acetonitrile/0.1% TFA gradient, UV detection at 254 nm. Validate linearity (R2^2 > 0.999) and LOD/LOQ .
  • Residual solvent analysis via GC-MS (headspace injection) .

Q. Advanced Techniques

  • Chiral HPLC (Chiralpak IA) to detect enantiomeric impurities in asymmetric intermediates .
  • 2D 1H^1H-13C^{13}C HSQC NMR confirms absence of regioisomers .

How should conflicting biological data be reconciled?

Basic Replication
Repeat assays under standardized conditions (e.g., cell passage number, serum batch). Use ANOVA to assess inter-experimental variability .

Advanced Meta-Analysis
Apply bioinformatics tools (e.g., Gene Ontology enrichment) to identify off-target effects. Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.